3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide
描述
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic organic chemistry naming conventions, resulting in the official designation 3-amino-N-[4-(dimethylamino)butyl]benzenesulfonamide. This systematic name accurately reflects the molecular architecture, beginning with the benzene ring substitution pattern where the amino group occupies the meta position relative to the sulfonamide functionality. The sulfonamide group itself connects to an extended four-carbon aliphatic chain that terminates with a tertiary dimethylamino group, creating a distinctive molecular framework.
The structural representation of this compound demonstrates a benzene ring with an amino group at the 3-position and a sulfonamide group at the 1-position. The sulfonamide nitrogen atom forms a covalent bond with a butyl chain that carries a terminal dimethylamino substituent at the fourth carbon position. This arrangement creates a molecule with both aromatic and aliphatic components, providing unique chemical reactivity profiles. The compound's three-dimensional structure allows for potential conformational flexibility, particularly around the aliphatic chain connecting the sulfonamide to the dimethylamino terminus.
属性
IUPAC Name |
3-amino-N-[4-(dimethylamino)butyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2S/c1-15(2)9-4-3-8-14-18(16,17)12-7-5-6-11(13)10-12/h5-7,10,14H,3-4,8-9,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOWNSGNLLVEKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCNS(=O)(=O)C1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its significant biological activities, particularly as an inhibitor of carbonic anhydrases. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
General Characteristics
- Chemical Structure : The compound features a benzene ring substituted with an amino group and a sulfonamide moiety, which is characteristic of many biologically active compounds.
- Molecular Formula : C₁₃H₁₈N₂O₂S
Inhibition of Carbonic Anhydrases
Research indicates that this compound exhibits potent inhibitory effects on various isoforms of carbonic anhydrase (CA). Carbonic anhydrases are crucial enzymes involved in physiological processes such as respiration and acid-base balance.
- IC₅₀ Values : Compounds in this class have shown IC₅₀ values in the nanomolar range against specific carbonic anhydrase isoforms, demonstrating their potential as therapeutic agents.
- Mechanism of Action : The exact mechanism of action remains to be fully elucidated; however, molecular docking studies suggest that the compound interacts with enzyme active sites through hydrogen bonding and coordinate interactions with key amino acid residues.
Anti-Cancer Properties
In addition to its role as a carbonic anhydrase inhibitor, this compound has shown promise in cancer research.
- Induction of Apoptosis : Similar compounds have been reported to induce apoptosis in various cancer cell lines, indicating potential anti-cancer properties.
- Selectivity : The compound's selectivity for cancer cells over normal cells may enhance its therapeutic profile, minimizing side effects associated with traditional chemotherapeutics.
Comparative Analysis with Similar Compounds
The unique structure of this compound distinguishes it from other sulfonamide derivatives. Below is a comparison table showcasing its characteristics against related compounds.
| Compound Name | Structure | IC₅₀ (nM) | Biological Activity |
|---|---|---|---|
| This compound | Structure | <100 | CA Inhibitor, Induces Apoptosis |
| Compound A (similar structure) | Structure | 150 | CA Inhibitor |
| Compound B (similar structure) | Structure | 200 | Antibacterial |
Case Studies and Research Findings
Several studies have investigated the biological activity of sulfonamide derivatives, including this compound. Notable findings include:
- Study on Apoptosis Induction :
- Antibacterial Activity :
- Pharmacokinetic Studies :
科学研究应用
Cancer Treatment
Recent studies have highlighted the compound's potential as an anti-cancer agent. For instance, derivatives of benzenesulfonamides have shown significant inhibitory effects against carbonic anhydrase IX (CA IX), an enzyme overexpressed in various cancers, including breast cancer. Compounds derived from similar structures demonstrated IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating high potency .
Case Study:
In a study involving triple-negative breast cancer cell lines (MDA-MB-231), compounds with structural similarities to 3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide exhibited selective anti-proliferative effects, with some derivatives showing up to a 22-fold increase in apoptosis induction compared to controls . This suggests that modifications to the sulfonamide moiety can enhance selectivity and efficacy against cancer cells.
Enzyme Inhibition
The compound has been investigated for its role as an inhibitor of various enzymes, particularly carbonic anhydrases (CAs). These enzymes are crucial in many physiological processes and are implicated in tumor progression and microbial growth.
Table: Inhibition Potency of Derivatives Against CAs
| Compound | CA IX IC50 (μM) | CA II IC50 (μM) |
|---|---|---|
| 4e | 0.011 | 3.92 |
| 4g | 0.017 | 1.55 |
| 4h | 0.026 | 2.19 |
This table illustrates the selectivity of various derivatives for CA IX over CA II, emphasizing the potential for these compounds in targeted cancer therapies .
Antimicrobial Activity
The antimicrobial properties of benzenesulfonamides have also been explored extensively. Compounds similar to this compound have demonstrated significant activity against a range of bacterial strains.
Case Study:
In a study evaluating the antibacterial efficacy of sulfonamide derivatives against Staphylococcus aureus and Klebsiella pneumoniae, certain compounds showed inhibition rates exceeding 80% at concentrations of 50 μg/mL . This highlights the potential for these compounds in treating bacterial infections, especially in the context of rising antibiotic resistance.
相似化合物的比较
Comparison with Similar Sulfonamide Derivatives
Structural Analogues and Substituent Effects
N-{4-[(Benzenesulfonyl)amino]butyl}benzenesulfonamide (Compound II)
- Structure: Features a butyl chain with a benzenesulfonyl group instead of the dimethylamino group.
- Key Difference: The absence of a dimethylamino group reduces basicity and alters solubility. This compound crystallizes in a monoclinic system, as reported in crystallographic studies .
4-{[4-(Benzylamino)-6-chloro-1,3,5-triazin-2-yl]-amino}-N-(pyridin-2-yl)benzene-1-sulfonamide (Compound 4)
- Structure : Incorporates a triazine ring and pyridinyl group.
- Synthesis: Prepared via reaction of 4-aminobenzenesulfonamide with cyanuric chloride and benzylamine in DMF, yielding 87.3% .
- Activity: Demonstrates antimicrobial properties, suggesting triazine derivatives may prioritize biological activity over the dimethylamino chain’s physicochemical influence .
3-Amino-N-(4-difluoromethylsulfanyl-phenyl)-benzenesulfonamide
- Structure : Substituted with a difluoromethylsulfanyl group on the phenyl ring.
- Properties: The electron-withdrawing fluorine atoms increase stability and resistance to metabolic degradation compared to the electron-donating dimethylamino group .
Physicochemical and Reactivity Comparisons
Solubility and Polarity
- The dimethylamino group in the target compound enhances water solubility relative to halogenated analogues (e.g., 3-amino-N-(4-bromophenyl)-4-methylbenzene-1-sulfonamide, which has a bromophenyl group) .
- Ethyl 4-(dimethylamino) benzoate, a structurally related compound, exhibits higher reactivity in polymerization initiator systems due to its dimethylamino group, suggesting similar groups in sulfonamides may improve catalytic or co-initiator roles .
Data Tables
Table 1. Structural and Functional Comparison
*Calculated based on C₁₃H₂₂N₄O₂S.
准备方法
Synthetic Route Overview from European Patent EP 0164865 B1
This patent describes a general synthetic strategy for compounds structurally related to 3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide, emphasizing the preparation of novel intermediates and final compounds through sulfonamide formation and Friedel-Crafts acylation.
Step I: Sulfonamide Formation
The sulfonamide group is introduced by reacting an appropriate amine with sulfonyl chlorides under basic conditions, often using solvents like toluene or pyridine in excess to facilitate the reaction.Step II: Friedel-Crafts Acylation
The sulfonamide intermediate is acylated via Friedel-Crafts reaction using acyl halides or anhydrides with Lewis acid catalysts such as aluminum chloride. Solvents like carbon disulfide or chlorobenzene are employed.Subsequent Steps: Functional Group Transformations
Bromination of acetophenone intermediates using bromine and peroxide catalysts enables further functionalization. The arylketone intermediates are then converted through reduction or amination steps to yield the target sulfonamide derivatives.
Isolation and Purification:
The intermediates and final products are isolated by extraction, crystallization, and chromatographic techniques, ensuring high purity suitable for medicinal use.
| Step | Reaction Type | Reagents/Catalysts | Solvents | Notes |
|---|---|---|---|---|
| I | Sulfonamide formation | Sulfonyl chloride, amine | Toluene, pyridine | Excess base to neutralize HCl |
| II | Friedel-Crafts acylation | Acyl halide/anhydride, AlCl3 | Carbon disulfide, chlorobenzene | Lewis acid catalysis |
| III | Bromination | Bromine, benzoyl peroxide catalyst | Diethyl ether, chloroform | For acetophenone derivatives |
| IV-V | Reduction/Amination | Various reducing agents/amines | Various | To introduce amino groups |
This method allows for the preparation of a variety of sulfonamide derivatives, including those with dimethylaminoalkyl side chains.
Direct Synthesis Using Sulfinylamine Reagents (Recent Advances)
A recent method involves the use of novel sulfinylamine reagents such as N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) for the direct synthesis of primary sulfonamides, which can be adapted for compounds like this compound.
Reagent Preparation:
t-BuONSO is synthesized from commercially available O-tert-butylhydroxylamine hydrochloride, thionyl chloride, and triethylamine in a one-step reaction, yielding a stable reagent.Reaction with Organometallics:
The reagent reacts with organometallic nucleophiles (e.g., Grignard reagents derived from alkyl or aryl bromides) at low temperatures (-78 °C), forming sulfonamide intermediates that convert to the desired sulfonamides upon workup.Scope and Functional Group Tolerance:
The method tolerates various substituents, including electron-donating and withdrawing groups, sterically hindered groups, and basic nitrogen heterocycles. Alkyl Grignard reagents containing dimethylamino groups can be used to introduce the 4-(dimethylamino)butyl side chain.Mechanism:
The reaction proceeds via sulfinamide intermediates and sulfonimidate ester anions, with elimination of isobutene, resulting in the sulfonamide product.
| Parameter | Details |
|---|---|
| Reagent | N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) |
| Nucleophiles | Aryl/alkyl Grignard or organolithium reagents |
| Temperature | Typically -78 °C for nucleophile addition |
| Yield | Moderate to high (50-90%) depending on substrate |
| Functional Group Tolerance | High, including basic amines and heterocycles |
This method provides a streamlined, one-pot approach to synthesize primary sulfonamides with medicinally relevant substituents, including the dimethylaminoalkyl side chain.
Industrial Scale Preparation via Amination and Sulfonylation (US Patent US7772411B2)
An industrially practical process for related sulfonamide compounds involves:
Starting Material:
Epoxy amino alcohol derivatives protected with benzyloxycarbonyl (Cbz) groups.Amination:
Reaction with amines such as isobutylamine under reflux conditions in toluene (60–90 °C) to open the epoxide and introduce the aminoalkyl side chain.Sulfonylation:
Introduction of the sulfonyl moiety by reaction with p-nitrobenzenesulfonyl chloride to form sulfonamide intermediates.Reduction and Deprotection:
Simultaneous reduction of nitro groups and removal of protecting groups under acidic conditions to yield the free amine sulfonamide.
| Step | Conditions | Notes |
|---|---|---|
| Amination | Isobutylamine, toluene, reflux (~79 °C) | 1:10 to 1:15 molar ratio of amine |
| Sulfonylation | p-Nitrobenzenesulfonyl chloride | Formation of sulfonamide intermediate |
| Reduction/Deprotection | Acid treatment | Converts nitro to amino and removes Cbz |
This process is scalable, cost-effective, and yields high purity products suitable for pharmaceutical applications. Although this patent focuses on structurally related compounds, the methodology is adaptable for the preparation of this compound by substituting the amine and sulfonyl chloride reagents accordingly.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| European Patent Route (EP0164865) | Multi-step sulfonamide formation and Friedel-Crafts acylation | Well-established, versatile for analogs | Multi-step, requires careful purification |
| Sulfinylamine Reagent Method (2020 ACS Org Lett) | One-pot synthesis using t-BuONSO and organometallics | Rapid, broad substrate scope, mild conditions | Requires organometallic reagents, low temperature |
| Industrial Amination/Sulfonylation (US7772411) | Amination of epoxy precursors followed by sulfonylation and reduction | Scalable, cost-effective, high purity | Specific to certain intermediates, requires protecting groups |
常见问题
Basic: What are the recommended synthetic routes for 3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide?
Answer:
The synthesis typically involves multi-step organic reactions, starting with sulfonation of the benzene ring followed by nucleophilic substitution. Key steps include:
- Sulfonamide Formation : Reacting 3-aminobenzenesulfonyl chloride with 4-(dimethylamino)butylamine under inert conditions.
- Optimization : Use solvents like dimethylformamide (DMF) or dichloromethane (DCM), with temperature control (0–5°C) to minimize side reactions. Catalysts such as triethylamine may enhance yields .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity.
Basic: How is the compound characterized for purity and structural confirmation?
Answer:
Employ a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (500 MHz, CD₃COCD₃) to resolve proton environments (e.g., aromatic protons at δ 7.99 ppm, alkyl chain signals at δ 3.01 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., observed [M+H]⁺ at m/z 410.0744 vs. calculated 410.0741) .
- High-Performance Liquid Chromatography (HPLC) : Monitor purity (>98%) using a C18 column with acetonitrile/water gradients .
Advanced: How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives?
Answer:
Design comparative assays with standardized protocols:
- Dose-Response Studies : Test the compound across a range of concentrations (e.g., 0.001–10 nM) to identify activity thresholds .
- Control Variables : Use structurally similar analogs (e.g., 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide) to isolate functional group contributions .
- Target-Specific Assays : Validate activity against isolated enzymes (e.g., dihydropteroate synthetase) rather than whole-cell systems to minimize off-target effects .
Advanced: What methodologies are used to study the enzyme inhibition mechanism of this sulfonamide?
Answer:
Combine kinetic and structural approaches:
- Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition constants (Kᵢ) under varying substrate concentrations .
- Molecular Docking : Use software like AutoDock to model interactions between the sulfonamide and active sites (e.g., hydrogen bonding with conserved residues) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to differentiate competitive vs. allosteric inhibition .
Basic: What analytical techniques confirm the presence of functional groups in this compound?
Answer:
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bends (~1600 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., sulfonamide oxygen interactions with adjacent amino groups) .
- Elemental Analysis : Validate C, H, N, S content (±0.3% of theoretical values) .
Advanced: How can reaction yields be optimized during synthesis?
Answer:
Optimize conditions through systematic screening:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the amine group .
- Catalyst Use : Add 4-dimethylaminopyridine (DMAP) to accelerate sulfonamide coupling .
- Temperature Gradients : Perform reactions at 0°C initially, then gradually warm to room temperature to control exothermic steps .
Basic: How do solubility properties influence experimental design?
Answer:
The compound’s solubility in polar solvents (e.g., DMSO, methanol) dictates assay compatibility:
- In Vitro Studies : Prepare stock solutions in DMSO (<1% final concentration to avoid cytotoxicity) .
- Chromatography : Use methanol/water mixtures for HPLC to prevent column clogging .
- Salt Formation : Convert to hydrochloride salts for improved aqueous solubility in biological buffers .
Advanced: What methods evaluate binding affinity to biological targets like enzymes or receptors?
Answer:
- Radioligand Binding Assays : Use tritiated analogs (e.g., [³H]-labeled compound) to measure K_d values in membrane preparations .
- Surface Plasmon Resonance (SPR) : Monitor real-time binding kinetics (association/dissociation rates) on immobilized targets .
- Competitive ELISA : Compare IC₅₀ values against known inhibitors to assess selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
